molecular formula C23H18N2O5S B10894810 2-{5-[(E)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

2-{5-[(E)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B10894810
M. Wt: 434.5 g/mol
InChI Key: IETOMAAPLVOTCM-DEDYPNTBSA-N
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Description

2-{5-[(E)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a benzoic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(E)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring. Common reagents include thiourea and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol derivative.

    Coupling with Benzoic Acid: The final step involves coupling the thiazolidinone-furan intermediate with benzoic acid or its derivatives. This can be achieved through esterification or amidation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{5-[(E)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, modulating their activity. The furan and benzoic acid moieties contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid
  • 4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid

Uniqueness

The uniqueness of 2-{5-[(E)-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[5-[(E)-[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H18N2O5S/c1-2-29-15-9-7-14(8-10-15)24-23-25-21(26)20(31-23)13-16-11-12-19(30-16)17-5-3-4-6-18(17)22(27)28/h3-13H,2H2,1H3,(H,27,28)(H,24,25,26)/b20-13+

InChI Key

IETOMAAPLVOTCM-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)S2

Origin of Product

United States

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